2-Oxaspiro[3.5]nonan-7-one
Description
2-Oxaspiro[3.5]nonan-7-one is a bicyclic organic compound featuring a spirocyclic framework with an oxygen atom in the 2-position and a ketone group at the 7-position. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol (CAS 1256546-74-3). This compound is valued in synthetic chemistry as a versatile building block for pharmaceuticals and materials science due to its unique spirocyclic reactivity.
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXOUHNUCOJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256546-74-3 | |
| Record name | 2-Oxaspiro[3.5]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.5]nonan-7-one typically involves the reaction of cyclohexanone with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are often carried out at controlled temperatures to prevent side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.5]nonan-7-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Oxygen vs. Nitrogen Substitution: Compounds like 7-Azaspiro[3.5]nonan-2-one (C₈H₁₃NO) and 5-Oxa-2,8-diazaspiro... (C₆H₁₂Cl₂N₂O₂) incorporate nitrogen, enhancing hydrogen-bonding capacity and biological activity. this compound lacks nitrogen, making it less polar but more stable under acidic conditions.
- Functional Group Impact: The hydroxymethyl group in 2-Oxaspiro[3.5]nonane-7-methanol (C₉H₁₆O₂) increases hydrophilicity, favoring solubility in polar solvents. The phenyl group in 3-Phenyl-7-oxa-2-azaspiro... (C₁₃H₁₅NO₂) enhances π-π stacking interactions, useful in drug-receptor binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
